molecular formula C13H16O2 B14194585 (3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol CAS No. 921764-10-5

(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol

Cat. No.: B14194585
CAS No.: 921764-10-5
M. Wt: 204.26 g/mol
InChI Key: YACMDKPWOQGRMU-CYBMUJFWSA-N
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Description

(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol is an organic compound that features a benzyl ether group attached to a hexa-1,4-dien-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and a suitable diene precursor.

    Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as a silyl ether.

    Formation of Diene: The protected benzyl alcohol is then subjected to a series of reactions to form the hexa-1,4-diene structure.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated alcohols.

    Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential precursor for pharmaceutical compounds.

    Industry: Could be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    (3R)-6-(Methoxy)hexa-1,4-dien-3-ol: Similar structure but with a methoxy group instead of a benzyloxy group.

    (3R)-6-(Ethoxy)hexa-1,4-dien-3-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions compared to other similar compounds.

Properties

CAS No.

921764-10-5

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(3R)-6-phenylmethoxyhexa-1,4-dien-3-ol

InChI

InChI=1S/C13H16O2/c1-2-13(14)9-6-10-15-11-12-7-4-3-5-8-12/h2-9,13-14H,1,10-11H2/t13-/m1/s1

InChI Key

YACMDKPWOQGRMU-CYBMUJFWSA-N

Isomeric SMILES

C=C[C@H](C=CCOCC1=CC=CC=C1)O

Canonical SMILES

C=CC(C=CCOCC1=CC=CC=C1)O

Origin of Product

United States

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